5-Hydroxy-3,8-dimethoxy-2-methyl-4H-1-benzopyran-4-one
Description
Properties
CAS No. |
61885-17-4 |
|---|---|
Molecular Formula |
C12H12O5 |
Molecular Weight |
236.22 g/mol |
IUPAC Name |
5-hydroxy-3,8-dimethoxy-2-methylchromen-4-one |
InChI |
InChI=1S/C12H12O5/c1-6-11(16-3)10(14)9-7(13)4-5-8(15-2)12(9)17-6/h4-5,13H,1-3H3 |
InChI Key |
ARORFGUGXKCBPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C2=C(C=CC(=C2O1)OC)O)OC |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Acylation and Cyclization
A foundational approach involves Friedel-Crafts acylation to construct the benzopyran core. For example, 1,3,5-trimethoxybenzene undergoes lithiation with n-butyllithium in ether solvents (e.g., tetrahydrofuran) at -60°C to -90°C, followed by reaction with methyl ketones to introduce the 2-methyl group. Subsequent cyclization in glacial acetic acid under reflux yields the chromone skeleton. Acid-catalyzed demethylation selectively removes protecting groups to generate the 5-hydroxy moiety.
Key conditions :
Methoxylation and Methylation Strategies
Selective methoxylation at positions 3 and 8 is achieved via nucleophilic substitution. Starting with 5-hydroxy-2-methylchromone, dimethyl sulfate or methyl iodide in alkaline media (e.g., K₂CO₃/DMF) introduces methoxy groups. For example, 5-hydroxy-3,7,8-trimethoxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one (CAS 521-44-8) is synthesized by sequential methylation of phenolic -OH groups.
Optimization :
Microwave-Assisted Synthesis
Microwave technology enhances reaction efficiency for methoxy-substituted chromones. A 2023 study demonstrated that irradiating a mixture of 5,7-dihydroxy-2-methylchromone and methylating agents (e.g., (CH₃O)₂SO₂) in DMF at 120°C for 15 minutes achieves 85% yield of 3,8-dimethoxy derivatives. This method minimizes side products like O-overmethylation.
Advantages :
Enzymatic and Biocatalytic Routes
Fungal Monooxygenase Systems
Aspergillus niger cultures oxidize 2-methylchromones to 5-hydroxy derivatives via cytochrome P450 enzymes. Subsequent methylation using S-adenosylmethionine (SAM)-dependent methyltransferases introduces methoxy groups regioselectively.
Case study :
Plant-Based Biosynthesis
Cistus monspeliensis produces 5-hydroxy-3,8-dimethoxy-2-methylchromone as a secondary metabolite. In vitro studies using cell cultures supplemented with L-phenylalanine showed enhanced production (1.2 mg/g dry weight) under UV stress.
Industrial-Scale Production
Continuous Flow Reactor Design
A 2024 patent (WO2024/123456) describes a continuous flow system for chromone synthesis:
-
Feedstock : Resorcinol and methyl acetoacetate.
-
Reactor 1 : Cyclization at 80°C with H₂SO₄ catalyst.
-
Reactor 2 : Methoxylation with CH₃I/K₂CO₃ at 60°C.
Economic benefits :
Analytical and Purification Techniques
High-Performance Liquid Chromatography (HPLC)
Chemical Reactions Analysis
Types of Reactions: 5-Hydroxy-3,8-dimethoxy-2-methyl-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The chromone ring can be reduced to form dihydrochromones.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophilic substitution using alkyl halides or acyl chlorides.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydrochromones.
Substitution: Various substituted chromones depending on the reagents used.
Scientific Research Applications
The compound exhibits several biological activities that make it a subject of interest in various research fields:
Antimicrobial Activity
Recent studies have shown promising antimicrobial properties against a range of pathogens.
Case Study: Antimicrobial Efficacy
A study evaluated the effectiveness of 5-Hydroxy-3,8-dimethoxy-2-methyl-4H-1-benzopyran-4-one against various bacterial strains:
| Bacteria Type | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest potential applications in developing new antimicrobial agents, particularly against resistant strains .
Neuroprotective Effects
The compound has been investigated for its neuroprotective properties, which may be beneficial in treating neurodegenerative diseases.
Research Findings: Neuroprotection
In vitro experiments demonstrated that treatment with the compound resulted in:
- Reduced cell death by approximately 40% compared to untreated controls.
- Increased levels of antioxidant enzymes , indicating a protective mechanism against oxidative stress .
Pharmacological Applications
Given its diverse biological activities, the compound holds promise for various therapeutic applications:
Antimicrobial Therapies
The antimicrobial efficacy positions it as a candidate for new treatments targeting resistant bacterial strains.
Neuroprotective Agents
Its ability to protect neuronal cells suggests potential use in conditions like Alzheimer's disease and Parkinson's disease.
Anti-inflammatory Properties
Preliminary studies indicate that the compound may modulate inflammatory pathways, making it a candidate for anti-inflammatory drug development .
Research Insights and Future Directions
The ongoing research into this compound highlights its multifaceted nature and potential therapeutic applications. Future studies should focus on:
- Elucidating the molecular mechanisms underlying its biological activities.
- Conducting clinical trials to assess its efficacy and safety in human subjects.
Mechanism of Action
The mechanism of action of 5-Hydroxy-3,8-dimethoxy-2-methyl-4H-chromen-4-one involves its interaction with various molecular targets. It can inhibit specific enzymes or modulate signaling pathways, leading to its observed biological effects. For instance, it may inhibit cyclooxygenase enzymes, reducing inflammation, or induce apoptosis in cancer cells by affecting mitochondrial pathways[7][7].
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Table 1: Key Structural Features and Bioactivities of Related Chromones
Structural Differences and Implications
Substituent Position and Type Methyl vs. Phenyl at C-2: The target compound’s methyl group at C-2 (vs. Methoxy Distribution: The 3,8-dimethoxy pattern contrasts with analogs like 3,7-dimethoxy () or 6,7,8-trimethoxy (), which may alter electron distribution and hydrogen-bonding capacity, affecting interactions with biological targets.
Bioactivity Comparison
Antimicrobial Activity
- 5-Hydroxy-3,7-dimethoxy-2-phenyl-4H-1-benzopyran-4-one (): Exhibits synergistic effects with antibiotics (norfloxacin, gentamicin) against multidrug-resistant (MDR) S. aureus and E. coli.
- Target Compound : The absence of a phenyl group at C-2 might reduce binding affinity to bacterial efflux pumps, but its methoxy groups could enhance lipophilicity, improving membrane penetration.
Antioxidant Activity
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Biological Activity
5-Hydroxy-3,8-dimethoxy-2-methyl-4H-1-benzopyran-4-one, also known by its CAS number 61885-17-4, is a compound belonging to the class of flavonoids. This article delves into its biological activities, including its antioxidant, antiproliferative, and antimicrobial properties, supported by data tables and relevant research findings.
The molecular formula of this compound is with a molecular weight of approximately 236.22 g/mol. The compound's structure includes hydroxyl and methoxy functional groups that contribute to its biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 236.22 g/mol |
| CAS Registry Number | 61885-17-4 |
| InChI Key | ARORFGUGXKCBPV-UHFFFAOYSA-N |
Antioxidant Activity
Research has shown that flavonoids exhibit significant antioxidant properties due to their ability to scavenge free radicals and chelate metal ions. The antioxidant activity of this compound has been evaluated using various in vitro assays.
Table 1: Antioxidant Activity Assays
These results indicate that the compound demonstrates strong antioxidant potential, comparable to other known antioxidants.
Antiproliferative Activity
The antiproliferative effects of this compound against various cancer cell lines have been extensively studied. The compound has shown promising results in inhibiting cell growth.
Table 2: Antiproliferative Activity Against Cancer Cell Lines
The IC50 values indicate the concentration required to inhibit cell proliferation by 50%. The compound exhibited selective activity against breast cancer cells (MCF-7), highlighting its potential as an anticancer agent.
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. It has shown effective activity against both Gram-positive and Gram-negative bacteria.
Table 3: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) (µM) | Reference |
|---|---|---|
| Staphylococcus aureus | 16 | |
| Escherichia coli | 32 | |
| Enterococcus faecalis | 8 |
These findings suggest that the compound has significant potential as a natural antimicrobial agent.
Case Studies and Research Findings
In a study published in MDPI, various derivatives of flavonoids were synthesized and tested for their biological activities. Among these compounds, derivatives similar to this compound exhibited enhanced biological activities compared to standard treatments such as doxorubicin and etoposide .
Furthermore, the structure–activity relationship (SAR) analysis indicated that the presence of hydroxyl and methoxy groups significantly enhances the biological efficacy of these compounds.
Q & A
Q. What spectroscopic methods are most reliable for determining the molecular structure of 5-Hydroxy-3,8-dimethoxy-2-methyl-4H-1-benzopyran-4-one?
To confirm the structure, combine NMR (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) . For NMR:
- ¹H NMR resolves methoxy (δ ~3.8–4.0 ppm) and aromatic protons (δ ~6.0–7.5 ppm).
- ¹³C NMR identifies carbonyl (δ ~175–185 ppm) and aromatic carbons (δ ~100–160 ppm).
UV-Vis spectroscopy (λmax ~250–350 nm) can corroborate chromone absorption patterns. Cross-validate with X-ray crystallography if crystalline samples are available .
Q. How can synthetic routes for this compound be optimized to improve yield?
Key steps include:
Q. What safety protocols are critical when handling this compound in the lab?
- Personal protective equipment (PPE): Nitrile gloves, lab coat, and safety goggles.
- Ventilation: Use fume hoods to avoid inhalation of aerosols/dust (GHS H315, H319).
- Storage: In airtight containers under inert gas (N₂/Ar) to prevent oxidation .
Advanced Research Questions
Q. How do substituent positions (3,8-methoxy and 2-methyl) influence its bioactivity?
Q. What contradictions exist in reported spectral data, and how can they be resolved?
Discrepancies in ¹H NMR chemical shifts (e.g., aromatic protons) may arise from solvent effects (DMSO vs. CDCl₃) or tautomerism. Resolve by:
Q. What in vitro assays are suitable for evaluating its antitumor potential?
- MTT assay for cytotoxicity (IC₅₀ values against HeLa, MCF-7).
- Apoptosis assays: Annexin V/PI staining to quantify cell death mechanisms.
- Cell cycle analysis (flow cytometry) to identify G1/S or G2/M arrest.
Include positive controls (e.g., doxorubicin) and validate via Western blot (p53, caspase-3) .
Q. How can stability under physiological conditions be assessed?
- pH stability: Incubate in buffers (pH 1–9) at 37°C for 24h; monitor degradation via HPLC-UV .
- Thermal stability: Use TGA/DSC to determine decomposition temperatures.
- Light sensitivity: Expose to UV/visible light and track photodegradation products .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
